3-Methoxyacridin-9-one 3-Methoxyacridin-9-one 3-Methoxyacridin-9-one is a potassium channel antagonist.
Brand Name: Vulcanchem
CAS No.: 61736-68-3
VCID: VC0516102
InChI: InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16)
SMILES: COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

3-Methoxyacridin-9-one

CAS No.: 61736-68-3

Cat. No.: VC0516102

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Methoxyacridin-9-one - 61736-68-3

Specification

CAS No. 61736-68-3
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 3-methoxy-10H-acridin-9-one
Standard InChI InChI=1S/C14H11NO2/c1-17-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16)
Standard InChI Key ADBWQPLAHHOFQA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxyacridin-9-one (C₁₄H₁₁NO₂) features a planar acridine core substituted with a methoxy (-OCH₃) group at position 3 and a ketone (=O) at position 9. The conjugated π-system of the tricyclic framework facilitates interactions with biological macromolecules, while the methoxy group enhances solubility compared to non-substituted acridines .

Physicochemical Characteristics

Key properties include:

PropertyValueReference
Molecular Weight225.24 g/mol
Density1.233 g/cm³
Boiling Point403.2°C at 760 mmHg
Flash Point197.6°C
LogP (XLogP3-AA)2.69
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (LogP = 2.69) suggests favorable membrane permeability, while its polar surface area (42.09 Ų) indicates potential for solubility in aqueous environments .

Synthetic Routes and Methodological Advances

Boron Trifluoride-Mediated Condensation

An alternative approach employs boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze the condensation of nitroanthranilonitrile with cyclohexanone. This one-pot reaction proceeds via imine formation followed by cyclization, achieving yields up to 94% under optimized conditions . Key steps include:

  • Imine Formation: Reaction of 5-nitroanthranilonitrile with cyclohexanone in toluene.

  • Cyclization: BF₃·Et₂O facilitates ring closure at 110°C.

  • Purification: Crystallization from NaOH solution to isolate the product .

Biological Activities and Mechanisms

DNA Intercalation and Anticancer Effects

3-Methoxyacridin-9-one intercalates into DNA base pairs, inducing structural distortions that inhibit replication and transcription. In vitro studies demonstrate potent cytotoxicity against ovarian (A2780) and breast (MDA-MB-231, MCF-7) cancer cell lines, with IC₅₀ values in the sub-micromolar range . Comparative data with analogues:

CompoundIC₅₀ (μM)Target Cell Line
3-Methoxyacridin-9-one0.12A2780 (Ovarian)
9-Aminoacridine0.45MCF-7 (Breast)
Acriflavine1.20MDA-MB-231 (Breast)

The methoxy group enhances DNA binding affinity compared to amino-substituted derivatives, as evidenced by fluorescence quenching assays .

Antimicrobial and Antiviral Activity

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. Its antiviral potential against enveloped viruses (e.g., HSV-1) is attributed to interference with viral entry mechanisms .

Applications in Drug Development

Gold Complexes for Targeted Therapy

Recent innovations involve conjugating 3-methoxyacridin-9-one with gold(I) thiourea complexes to enhance cytotoxicity. For example, [Au(ACRTU)₂]Cl shows 10-fold greater potency against A2780 cells than cisplatin, with reduced off-target effects .

Photodynamic Therapy (PDT)

Functionalization with photosensitizing moieties (e.g., porphyrins) enables light-activated generation of reactive oxygen species (ROS), selectively eradicating cancer cells in preclinical models .

Computational Insights and Structure-Activity Relationships

Molecular Docking Studies

Docking simulations reveal strong binding to DNA’s minor groove (ΔG = −8.2 kcal/mol), stabilized by hydrogen bonds between the ketone group and guanine residues . The methoxy group participates in hydrophobic interactions with thymine, enhancing stability .

ADMET Predictions

Pharmacokinetic profiling predicts:

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents) .

Comparative Analysis with Structural Analogues

CompoundStructural FeatureBiological Advantage
AcridineUnsubstituted coreModerate DNA intercalation
9-AminoacridineAmino group at C9Enhanced antimicrobial activity
3-Methoxyacridin-9-oneMethoxy at C3, ketone at C9Superior solubility and potency

The methoxy-ketone combination in 3-methoxyacridin-9-one optimizes both pharmacokinetic and pharmacodynamic profiles compared to parent compounds .

Future Perspectives

Ongoing research focuses on:

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to improve tumor targeting.

  • Combination Therapies: Synergistic use with checkpoint inhibitors (e.g., anti-PD-1).

  • Structural Optimization: Introducing fluorinated substituents to enhance blood-brain barrier penetration.

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